molecular formula C12H5Cl5O3 B455795 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-93-0

5-[(Pentachlorophenoxy)methyl]-2-furaldehyde

Cat. No.: B455795
CAS No.: 438220-93-0
M. Wt: 374.4g/mol
InChI Key: FCNFVMJDFMVJDS-UHFFFAOYSA-N
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Description

5-[(Pentachlorophenoxy)methyl]-2-furaldehyde (CAS: 438220-93-0) is a furan-derived aldehyde with a molecular formula of C₁₂H₅Cl₅O₃ and a molecular weight of 374.44 g/mol . The compound features a pentachlorophenoxy (-O-C₆Cl₅) group attached to the methyl position of the furan ring, which confers significant steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O3/c13-7-8(14)10(16)12(11(17)9(7)15)19-4-6-2-1-5(3-18)20-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNFVMJDFMVJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Chloromethyl)-2-furaldehyde

A critical intermediate is 5-(chloromethyl)-2-furaldehyde, which could be synthesized via chlorination of 5-hydroxymethyl-2-furaldehyde. The latter is accessible through hydroxymethylation of 2-furaldehyde under acidic conditions, followed by treatment with thionyl chloride (SOCl₂) or PCl₅. This two-step process mirrors the oxidation and functionalization strategies employed for 5-phenyl-2-furaldehyde.

Nucleophilic Substitution with Pentachlorophenol

The chloromethyl intermediate can undergo nucleophilic aromatic substitution (SNAr) with pentachlorophenol in the presence of a base (e.g., K₂CO₃ or NaH) to install the pentachlorophenoxy group. This reaction typically proceeds in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C).

Key Considerations :

  • Steric hindrance from the bulky pentachlorophenoxy group may necessitate prolonged reaction times or higher temperatures.

  • Competitive elimination reactions could reduce yields, requiring careful optimization of base strength and stoichiometry.

Suzuki-Miyaura Cross-Coupling for Direct Arylation

The Suzuki-Miyaura reaction, widely used for constructing biaryl systems, offers a modular route to 5-substituted furans. For 5-phenyl-2-furaldehyde, this method couples 5-bromo-2-furaldehyde with phenylboronic acid using Pd(OAc)₂ and ligands. Adapting this protocol for the target compound involves synthesizing a boronic acid derivative of pentachlorophenoxymethyl.

Preparation of (Pentachlorophenoxy)methylboronic Acid

Synthesizing this boronic acid requires:

  • Methylation of pentachlorophenol : Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ yields pentachlorophenoxy methane.

  • Borylation : Treatment with bis(pinacolato)diboron (B₂pin₂) under Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc) generates the boronic ester, which is hydrolyzed to the boronic acid.

Coupling with 5-Bromo-2-furaldehyde

The coupling of 5-bromo-2-furaldehyde with (pentachlorophenoxy)methylboronic acid would employ Pd(OAc)₂ and a ligand such as glyoxal bis(N-methyl-N-phenyl-hydrazone) in a DMF/water mixture at 100°C.

Challenges :

  • The electron-withdrawing nature of the pentachlorophenoxy group may slow transmetalation, necessitating ligand screening.

  • Homocoupling of the boronic acid is a potential side reaction, mitigated by degassing the reaction mixture.

Palladium-Catalyzed Hiyama Cross-Coupling

An alternative to Suzuki coupling, the Hiyama reaction uses silane reagents instead of boronic acids. For 5-phenyl-2-furaldehyde, 5-chlorofuran-2-carbaldehyde reacts with phenyltrifluorosilane in the presence of Pd(OAc)₂. For the target compound, this method would involve:

Synthesis of (Pentachlorophenoxy)methyltrifluorosilane

This reagent could be prepared by hydrosilylation of pentachlorophenoxymethyl chloride with HSiF₃ in the presence of a platinum catalyst.

Coupling with 5-Chlorofuran-2-carbaldehyde

The reaction would proceed in a hydrocarbon solvent (e.g., toluene) at 80–100°C, with Pd(OAc)₂ facilitating the cross-coupling.

Advantages :

  • Silane reagents are less prone to protodeboronation compared to boronic acids.

  • Higher functional group tolerance under mild conditions.

Friedel-Crafts Alkylation of 2-Furaldehyde

Friedel-Crafts alkylation, though less common for furans due to their moderate reactivity, could be viable with activated electrophiles. For example, 2-furaldehyde might react with pentachlorophenoxymethyl chloride in the presence of AlCl₃ or FeCl₃.

Reaction Conditions :

  • Solvent: Nitromethane or dichloromethane.

  • Temperature: 0–25°C to minimize side reactions.

Limitations :

  • Low regioselectivity may result in mixtures of 4- and 5-substituted products.

  • Overalkylation is a risk, requiring strict control of stoichiometry.

Continuous Flow Synthesis

Recent advances in flow chemistry have improved yields and scalability for furan derivatives. For 5-methyl-2-furfural, a continuous flow reactor with a palladium resin catalyst achieved 91% yield. Adapting this system for this compound would involve:

  • Precursor preparation : 5-Bromo-2-furaldehyde and (pentachlorophenoxy)methylboronic acid.

  • Flow parameters :

    • Residence time: 10–15 minutes.

    • Temperature: 100°C.

    • Solvent: DMF/water (4:1).

Benefits :

  • Enhanced heat and mass transfer improve reaction efficiency.

  • Scalable for industrial production.

Hydrolysis of Nitrile Intermediates

Nitrile-containing intermediates, such as 5-[(pentachlorophenoxy)methyl]-2-furonitrile, can be hydrolyzed to the corresponding aldehyde. This two-step approach involves:

  • Cyanation : Reaction of 5-(chloromethyl)-2-furaldehyde with KCN or NaCN in DMSO.

  • Hydrolysis : Treatment with dilute H₂SO₄ (10%) at 60°C.

Yield Optimization :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances cyanation efficiency.

  • Controlled pH during hydrolysis prevents over-oxidation to carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

5-[(Pentachlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

5-[(Pentachlorophenoxy)methyl]-2-furaldehyde serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potential applications in various fields.

Biology

In biological research, this compound is utilized in studies involving enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with nucleophilic residues in proteins allows it to inhibit enzyme activity or modulate receptor functions.

Medicine

The compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Preliminary studies indicate that it may possess anticancer activities, warranting further investigation into its mechanisms and efficacy in cancer treatment.

Industry

This compound is also employed in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized products in industrial applications.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound exhibited significant antimicrobial activity at concentrations as low as 10 µg/mL. The study highlighted its potential application in developing new antibacterial agents for medical use.

Insect Repellency

Research involving laboratory rats demonstrated that this compound could effectively repel rodents when incorporated into food sources. The degree of repellency was quantified using a consumption formula comparing treated versus untreated food, showing over 50% protection levels.

Mechanism of Action

The mechanism of action of 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecule .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The pentachlorophenoxy group increases molecular weight and steric hindrance compared to simpler substituents (e.g., 4-chlorophenyl or hydroxymethyl). This likely reduces solubility in polar solvents and may hinder reactivity in nucleophilic addition reactions.

Thermodynamic Properties

Studies on nitrophenyl-furan derivatives (e.g., 5-(nitrophenyl)-2-furaldehyde oximes) reveal that substituent position significantly affects thermodynamic parameters:

  • Sublimation Enthalpies : Ranged from 98.6 to 113.7 kJ/mol for nitrophenyl isomers, with meta-substituted isomers showing higher values due to intramolecular strain .
  • Combustion Enthalpies : Correlated with substituent electron-withdrawing effects, influencing stability and synthesis pathways .

While data for this compound are unavailable, its pentachlorophenoxy group—a stronger electron-withdrawing substituent than nitro—would likely increase lattice energy and sublimation enthalpy compared to nitrophenyl analogues.

Reactivity and Catalytic Behavior

  • Aldehyde Reactivity: The aldehyde group in 2-furaldehyde derivatives undergoes reactions such as Claisen-Schmidt condensation (e.g., formation of chalcone derivatives with 80% yield ) and Meerwein-Ponndorf-Verley (MPV) reduction. Bulky substituents like pentachlorophenoxy may sterically hinder these reactions compared to smaller groups (e.g., hydroxymethyl in HMF) .
  • Catalytic Reduction : In MPV reductions, 2-furaldehyde derivatives with electron-withdrawing groups show lower conversion rates due to reduced electrophilicity at the carbonyl carbon .

Biological Activity

5-[(Pentachlorophenoxy)methyl]-2-furaldehyde (C12H5Cl5O3) is a chlorinated aromatic compound that has garnered attention for its biological activities, particularly in the fields of toxicology, pharmacology, and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H5Cl5O3
  • Molecular Weight : 374.43 g/mol
  • IUPAC Name : 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carbaldehyde

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. This mechanism is significant in understanding its potential therapeutic applications and environmental impacts.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in medicinal applications. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Insect Repellency

The compound has been evaluated for its effectiveness as a rodent repellent. In a series of studies involving laboratory rats, the compound demonstrated significant repellency when incorporated into food sources. The degree of repellency was quantified using a formula that calculated the consumption of treated versus untreated food. Results indicated a protection level exceeding 50%, highlighting its potential as a pest control agent .

Toxicological Studies

Toxicological assessments have revealed that this compound poses risks to aquatic life. Studies conducted by the EPA indicated high toxicity levels at concentrations as low as 1 ppm for various fish species such as trout and bluegill sunfish. These findings underscore the importance of evaluating the environmental impact of this compound in ecosystems .

Comparative Analysis

A comparison with structurally similar compounds reveals that the unique pentachlorophenoxy group significantly enhances the stability and reactivity of this compound. This high degree of chlorination contributes to its distinct biological properties compared to compounds like 5-[(Trichlorophenoxy)methyl]-2-furaldehyde and 5-[(Tetrachlorophenoxy)methyl]-2-furaldehyde.

Compound NameChlorination LevelBiological Activity
This compoundHigh (5 Cl)Antimicrobial, Repellent
5-[(Trichlorophenoxy)methyl]-2-furaldehydeModerate (3 Cl)Limited Antimicrobial
5-[(Tetrachlorophenoxy)methyl]-2-furaldehydeModerate (4 Cl)Moderate Antimicrobial

Study on Rodent Repellency

A study conducted on the repellency of various compounds included this compound as a test material. The results showed that it effectively reduced food consumption by rodents by over 50% when compared to untreated controls. This study highlights the compound's potential application in pest management strategies .

Toxicity Assessment on Aquatic Organisms

In another significant study, the toxicity of this compound was assessed using fingerling-sized fish. The findings indicated acute toxicity at concentrations as low as 1 ppm, leading to mortality within hours. This emphasizes the need for careful handling and regulation of this compound in industrial applications .

Q & A

Q. What analytical methods are recommended for detecting and quantifying 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde in complex matrices?

High-Performance Liquid Chromatography (HPLC) is the primary method for detecting furaldehyde derivatives in complex matrices like insulating oils or biological samples. Parameters include:

  • Column : Reverse-phase C18 (5 µm particle size).
  • Mobile Phase : Acetonitrile/water gradient (e.g., 40:60 to 90:10).
  • Detection : UV-Vis at 280 nm for aromatic absorption . For enhanced sensitivity, coupling with mass spectrometry (LC-MS) is advised, particularly for distinguishing structural isomers or degradation byproducts .

Q. What synthetic routes are established for this compound?

The compound is synthesized via nucleophilic substitution:

  • Step 1 : React 2-furaldehyde with chloromethylating agents (e.g., chloromethyl methyl ether) to form 5-(chloromethyl)-2-furaldehyde.
  • Step 2 : Substitute the chloride with pentachlorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification involves recrystallization from ethanol/water mixtures, yielding >90% purity. Confirm regioselectivity via NMR (e.g., absence of O-alkylation byproducts) .

Q. How can researchers assess the thermal stability of this compound?

Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres. Key parameters:

  • Heating Rate : 10°C/min.
  • Temperature Range : 25–600°C. Monitor mass loss events and correlate with decomposition products (e.g., chlorophenols via GC-MS). Stability thresholds (e.g., <5% mass loss at 150°C) guide storage and handling protocols .

Advanced Research Questions

Q. How can contradictions in reported degradation pathways of this compound be resolved?

Discrepancies often arise from varying experimental conditions (pH, temperature). To address this:

  • Controlled Hydrolysis Studies : Perform kinetic experiments at pH 2–12, tracking intermediates via time-resolved LC-MS.
  • Isotopic Labeling : Use ¹³C-labeled furaldehyde to trace carbon flow during degradation (e.g., formation of 5-hydroxymethylfurfural under acidic conditions) .
  • Quantum Mechanical Calculations : Compare activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) using DFT .

Q. What computational methods predict the environmental persistence of this compound?

Apply quantitative structure-activity relationship (QSAR) models:

  • EPI Suite : Estimate biodegradation half-life (e.g., >60 days indicates high persistence).
  • Molecular Dynamics : Simulate interactions with soil organic matter to predict adsorption coefficients (Kₒc). Validate predictions with experimental soil column studies measuring leachate concentrations .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric Effects : The pentachlorophenoxy group hinders nucleophilic attack at the furan ring’s β-position. Use bulky ligands (e.g., SPhos) to mitigate steric hindrance in Suzuki-Miyaura couplings.
  • Electronic Effects : Electron-withdrawing chlorine atoms reduce electron density at the aldehyde group, slowing Schiff base formation. Activate the aldehyde via in situ generation of imines .

Key Notes

  • Methodological Focus : Emphasis on experimental design, validation, and resolving data contradictions.
  • Advanced Tools : Computational modeling (DFT, QSAR) and isotopic labeling are critical for mechanistic studies.

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